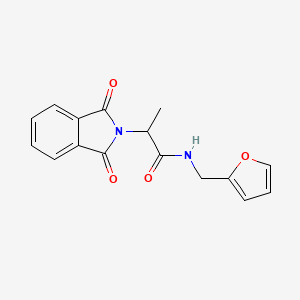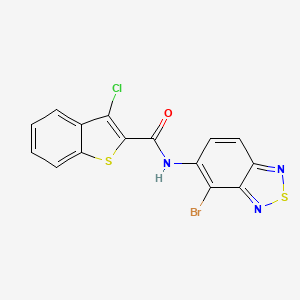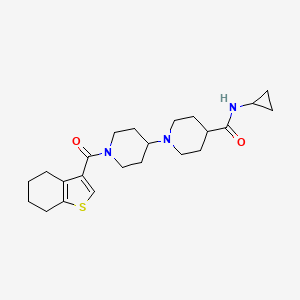
2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide is an organic compound that features a phthalimide moiety linked to a furan ring via a propanamide chain. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Propanamide Chain: The phthalimide can be reacted with a suitable halogenated propanamide derivative under basic conditions to form the desired linkage.
Introduction of the Furan Ring: The final step involves the reaction of the intermediate with a furan-2-ylmethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form various furan derivatives.
Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or furan positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the phthalimide moiety may yield phthalamic acid or phthalimidine derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide Derivatives: Compounds like N-(2-hydroxyethyl)phthalimide or N-(2-chloroethyl)phthalimide.
Furan Derivatives: Compounds like furan-2-carboxylic acid or furan-2-ylmethanol.
Uniqueness
2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide is unique due to the combination of the phthalimide and furan moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-10(14(19)17-9-11-5-4-8-22-11)18-15(20)12-6-2-3-7-13(12)16(18)21/h2-8,10H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKUGXDFGYOUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-D-alaninate](/img/structure/B5048548.png)
![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B5048549.png)

![N-(3-fluorophenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide](/img/structure/B5048561.png)

![5-{3,5-dichloro-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5048568.png)

![9-[2-(2-Methoxyphenoxy)ethyl]carbazole](/img/structure/B5048585.png)
![Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B5048595.png)
![4-[[3-(4-Methoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid](/img/structure/B5048601.png)
![(4Z)-4-{[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-(METHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE](/img/structure/B5048605.png)
![ethyl 2-[4-(diethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B5048611.png)
![3-oxo-N-(1-phenylethyl)benzo[f]chromene-2-carboxamide](/img/structure/B5048631.png)
![4-[(3,5-dimethylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid](/img/structure/B5048638.png)
